3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride
CAS No.: 1220019-19-1
Cat. No.: VC2690727
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220019-19-1 |
|---|---|
| Molecular Formula | C14H22ClNO |
| Molecular Weight | 255.78 g/mol |
| IUPAC Name | 3-(3-methyl-4-propan-2-ylphenoxy)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C14H21NO.ClH/c1-10(2)14-5-4-12(8-11(14)3)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H |
| Standard InChI Key | JAEZXBAOFCWQTB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OC2CCNC2)C(C)C.Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)OC2CCNC2)C(C)C.Cl |
Introduction
3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₄H₂₂ClNO and a molecular weight of approximately 255.79 g/mol. Its CAS number is 1220019-19-1 . This compound is part of the pyrrolidine class, which has been studied for various biological activities, including potential therapeutic applications.
Synthesis and Preparation
The synthesis of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-isopropyl-3-methylphenol with pyrrolidine in the presence of a suitable base and solvent. Common conditions include:
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Base: Sodium hydride or potassium carbonate.
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Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Temperature: Room temperature to reflux conditions.
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Safety and Handling
3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride is classified as an irritant and should be handled with appropriate precautions .
Availability and Suppliers
This compound is available from various suppliers, including Kemix and VWR, with different packaging options (e.g., 1g, 5g) .
Research Findings and Future Directions
Given the limited specific data on 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride, future research should focus on its detailed biological activities, pharmacokinetics, and potential therapeutic applications. The compound's structural uniqueness makes it a candidate for further investigation in medicinal chemistry.
Table 2: Synthesis Conditions
| Condition | Description |
|---|---|
| Base | Sodium hydride or potassium carbonate |
| Solvent | Dimethylformamide (DMF) or tetrahydrofuran (THF) |
| Temperature | Room temperature to reflux conditions |
Table 3: Potential Biological Activities of Pyrrolidine Derivatives
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits inhibitory effects against various pathogens |
| Anticancer | Potential to inhibit tumor growth and induce apoptosis in cancer cells |
| Anti-inflammatory | May reduce inflammation markers in disease models |
These tables summarize the key properties and potential applications of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride, highlighting areas for further research.
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